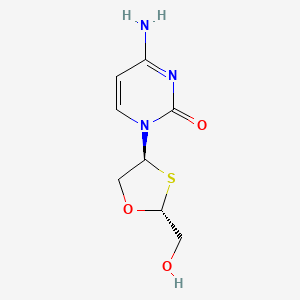![molecular formula C13H14N2OS B12936800 {[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-41-8](/img/structure/B12936800.png)
{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features an indole core structure substituted with a methoxyethyl group and a thioacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-methoxyethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Thioacetonitrile Addition:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((1-(2-methoxyethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core structure allows it to bind to various biological targets, potentially modulating their activity. The methoxyethyl and thioacetonitrile groups can further influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-((1-(2-Hydroxyethyl)-1H-indol-3-yl)thio)acetonitrile: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-((1-(2-Ethoxyethyl)-1H-indol-3-yl)thio)acetonitrile: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
Propriétés
Numéro CAS |
61021-41-8 |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
2-[1-(2-methoxyethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C13H14N2OS/c1-16-8-7-15-10-13(17-9-6-14)11-4-2-3-5-12(11)15/h2-5,10H,7-9H2,1H3 |
Clé InChI |
VSHFYMPPOOCZIV-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(C2=CC=CC=C21)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)

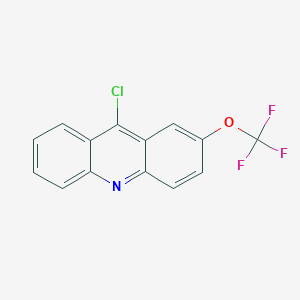
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
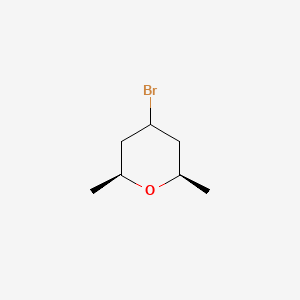
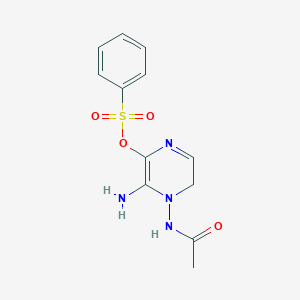
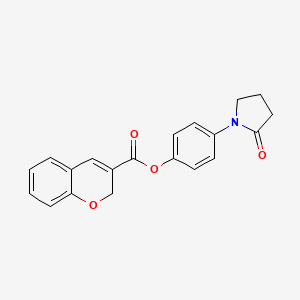
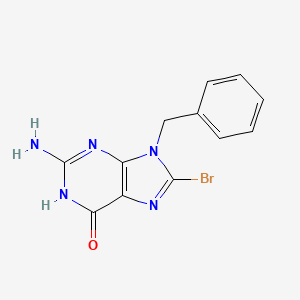



![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)
